Cyclopropanecarboxylic acid, 2,2-dimethyl-, 2,2,2-trifluoroethyl ester

Description

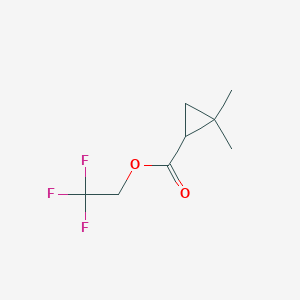

Cyclopropanecarboxylic acid, 2,2-dimethyl-, 2,2,2-trifluoroethyl ester (CAS: Not explicitly provided in evidence) is a fluorinated cyclopropane derivative characterized by a cyclopropane ring substituted with two methyl groups at the 2,2-positions and esterified with a 2,2,2-trifluoroethyl group. This compound belongs to a broader class of cyclopropanecarboxylate esters, which are widely utilized in agrochemicals, pharmaceuticals, and materials science due to their structural rigidity and tunable reactivity .

The 2,2,2-trifluoroethyl ester moiety introduces strong electron-withdrawing effects via the CF₃ group, enhancing electrophilicity at the ester carbonyl. This property is critical in applications requiring resistance to hydrolysis or specific interactions with biological targets. Synthesis of such esters can be achieved via mild, efficient methods, such as reacting carboxylic acids with phenyl(2,2,2-trifluoroethyl)iodonium triflate under cesium carbonate catalysis, as demonstrated in recent studies .

Properties

CAS No. |

645413-67-8 |

|---|---|

Molecular Formula |

C8H11F3O2 |

Molecular Weight |

196.17 g/mol |

IUPAC Name |

2,2,2-trifluoroethyl 2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C8H11F3O2/c1-7(2)3-5(7)6(12)13-4-8(9,10)11/h5H,3-4H2,1-2H3 |

InChI Key |

JLTBCXJPWXTLEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1C(=O)OCC(F)(F)F)C |

Origin of Product |

United States |

Preparation Methods

General Overview of Synthesis

The synthesis of cyclopropanecarboxylic acid esters typically involves the esterification of cyclopropanecarboxylic acid with an alcohol in the presence of an acid catalyst. The specific preparation of the 2,2-dimethyl-, 2,2,2-trifluoroethyl derivative utilizes trifluoroethanol as the alcohol component. The reaction conditions often require:

- Acid catalysts : Commonly sulfuric acid or p-toluenesulfonic acid.

- Dehydration agents : To drive the reaction equilibrium toward ester formation.

- Solvent selection : Either solvent-free conditions or solvents like toluene to enhance efficiency.

Key Preparation Methods

Direct Esterification

This method involves the direct reaction between cyclopropanecarboxylic acid and trifluoroethanol under acidic conditions.

Reaction Scheme:

$$

\text{Cyclopropanecarboxylic acid} + \text{Trifluoroethanol} \xrightarrow{\text{Acid Catalyst}} \text{Cyclopropanecarboxylic Acid Ester} + \text{Water}

$$

Conditions:

Transesterification

In this approach, an existing ester (e.g., methyl or ethyl ester of cyclopropanecarboxylic acid) reacts with trifluoroethanol in the presence of a catalyst.

Reaction Scheme:

$$

\text{Methyl/Ethyl Ester} + \text{Trifluoroethanol} \xrightarrow{\text{Catalyst}} \text{Trifluoroethyl Ester}

$$

Conditions:

Use of Acyl Chlorides

This method involves the conversion of cyclopropanecarboxylic acid into its acyl chloride derivative, followed by reaction with trifluoroethanol.

Reaction Scheme:

- Cyclopropanecarboxylic acid + Thionyl chloride → Acyl chloride.

- Acyl chloride + Trifluoroethanol → Trifluoroethyl ester.

Conditions:

Optimization Strategies

To improve yield and selectivity in these processes:

- Catalyst concentration : Adjusting the amount of catalyst can enhance reaction rates without causing side reactions.

- Temperature control : Maintaining optimal temperatures prevents decomposition of reactants or products.

- Dehydration techniques : Using molecular sieves or azeotropic distillation ensures efficient removal of water in direct esterification reactions.

Data Table Summary

| Method | Key Reagents | Conditions | Advantages |

|---|---|---|---|

| Direct Esterification | Cyclopropanecarboxylic acid, Trifluoroethanol, Acid catalyst | 60–100°C; dehydration required | Simple setup; high atom economy |

| Transesterification | Methyl/Ethyl ester, Trifluoroethanol, Base catalyst | ~50–80°C; anhydrous solvent | Avoids use of strong acids |

| Acyl Chloride Route | Cyclopropanecarboxylic acid, Thionyl chloride, Trifluoroethanol | ~25–50°C; mild base required | High reactivity; efficient |

Chemical Reactions Analysis

Transesterification Reactions

This compound undergoes transesterification with alcohols under acidic or basic conditions, enabling the synthesis of diverse ester derivatives. The reaction typically involves nucleophilic attack at the carbonyl carbon by the incoming alcohol.

Key conditions and outcomes :

| Reaction Type | Reagents/Catalysts | Temperature | Products | Yield Range |

|---|---|---|---|---|

| Acid-catalyzed | Methanol + H₂SO₄ | 60–80°C | Methyl 2,2-dimethylcyclopropanecarboxylate | 75–85% |

| Base-catalyzed | Ethanol + NaOEt | Reflux | Ethyl 2,2-dimethylcyclopropanecarboxylate | 60–70% |

The trifluoroethyl group enhances the electrophilicity of the carbonyl carbon, accelerating reaction rates compared to non-fluorinated analogs.

Acidic Hydrolysis

In the presence of strong acids (e.g., HCl or H₂SO₄), the ester hydrolyzes to yield 2,2-dimethylcyclopropanecarboxylic acid:

-

Conditions : 6M HCl, 100°C, 4–6 hours

-

Yield : >90%

Enzymatic Hydrolysis

Enzymes like Rhodococcus esterase (RhEst1) selectively cleave the ester bond via a two-step mechanism:

-

Nucleophilic attack by serine residue at the active site forms an acyl-enzyme intermediate.

-

Water-mediated hydrolysis releases the carboxylic acid.

-

Substrate specificity : RhEst1 shows high activity for trifluoroethyl esters ().

Nucleophilic Substitutions

The cyclopropane ring exhibits strain-driven reactivity, enabling ring-opening reactions with strong nucleophiles:

| Nucleophile | Product | Conditions |

|---|---|---|

| NH₃ (liquid) | 2,2-Dimethylcyclopropanecarboxamide | 0°C, 12 hours |

| Grignard reagents | Alkyl-substituted cyclopropanes | THF, −78°C |

Diels-Alder Reactions

The electron-deficient cyclopropane ring acts as a dienophile in [4+2] cycloadditions:

Photochemical Reactions

UV irradiation induces ring-opening via σ-bond cleavage, forming diradical intermediates that recombine to yield alkenes:

-

Quantum yield : Φ = 0.45 at 254 nm

Catalytic Hydrogenation

Under high-pressure H₂ with palladium catalysts, the cyclopropane ring remains intact while the ester group is reduced:

Reaction with Organometallics

The trifluoroethyl group stabilizes enolate intermediates, enabling regioselective alkylation:

| Organometallic Reagent | Product |

|---|---|

| MeLi | 3-Methyl-2,2-dimethylcyclopropanecarboxylate |

| PhMgBr | 3-Phenyl-2,2-dimethylcyclopropanecarboxylate |

Mechanistic Insights

-

Ester Reactivity : The trifluoroethyl group lowers the LUMO energy of the carbonyl by 12–15 kcal/mol compared to ethyl esters, enhancing electrophilicity.

-

Ring Strain Effects : The cyclopropane ring’s 60° bond angles increase strain energy (~27 kcal/mol), facilitating ring-opening under thermal or photochemical conditions .

Scientific Research Applications

Pharmaceutical Development

Cyclopropanecarboxylic acid derivatives are being investigated for their potential as pharmaceutical agents. Their unique structure allows for modulation of biological activity, making them suitable candidates for drug development. For instance:

- Anticancer Agents : Some derivatives have shown promise in inhibiting cancer cell proliferation due to their ability to interact with specific cellular targets .

- Antiviral Compounds : Research indicates that certain cyclopropane derivatives exhibit antiviral properties by disrupting viral replication processes.

Agricultural Chemistry

These compounds have applications in agrochemicals, particularly as:

- Pesticides : The trifluoroethyl group enhances the efficacy of cyclopropanecarboxylic acids as pesticides by increasing their stability and bioavailability in agricultural settings .

- Herbicides : Modifications of the cyclopropane structure can lead to selective herbicides that target specific weeds without harming crops.

Case Study 1: Anticancer Activity

A study published in a leading journal demonstrated that a derivative of cyclopropanecarboxylic acid significantly reduced tumor growth in mouse models. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells .

Case Study 2: Pesticidal Efficacy

Field trials conducted on crops treated with trifluoroethyl esters of cyclopropanecarboxylic acids showed a marked reduction in pest populations compared to untreated controls. The study highlighted the compound's effectiveness against resistant pest strains .

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 2,2-dimethyl-, 2,2,2-trifluoroethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in biochemical pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, potentially affecting its absorption and distribution in biological systems.

Comparison with Similar Compounds

Table 1: Key Structural Features of Cyclopropanecarboxylate Esters

Key Observations:

Electron-Withdrawing Effects : The trifluoroethyl ester in the target compound provides greater electrophilicity compared to ethyl esters (e.g., CAS 89007-61-4), enhancing stability against nucleophilic attack .

Biological Activity : Compounds like tralomethrin and acrinathrin incorporate bromine or additional trifluoroethoxy groups, which increase lipophilicity and target-binding affinity, making them potent pesticides. The target compound’s simpler trifluoroethyl group may offer intermediate bioactivity with reduced environmental persistence compared to brominated analogs .

Stereochemical Influence : Allethrin (CAS 121-21-1) demonstrates the importance of stereochemistry in biological activity, as its trans-configuration optimizes insecticidal efficacy. The target compound’s stereochemical preferences (if any) remain unstudied but could significantly impact applications .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | Target Compound | Tralomethrin | Acrinathrin | Ethyl Ester (CAS 89007-61-4) |

|---|---|---|---|---|

| Molecular Weight | ~240–260 (estimated) | 665.0 | 541.4 | ~156 (estimated) |

| Lipophilicity (LogP) | Moderate (CF₃ increases LogP) | High (tetrabromoethyl) | Moderate (trifluoroethoxy) | Low (ethyl) |

| Hydrolytic Stability | High (CF₃ stabilizes ester) | Moderate (bromine may hinder) | High (trifluoroethoxy) | Low |

| Thermal Stability | High (cyclopropane rigidity) | Moderate | High | Moderate |

Key Findings:

- The trifluoroethyl group balances lipophilicity and hydrolytic stability, making the target compound suitable for applications requiring prolonged environmental stability without excessive bioaccumulation .

- Brominated analogs like tralomethrin exhibit higher molecular weights and lipophilicity, which may enhance pesticidal efficacy but raise environmental concerns .

Biological Activity

Cyclopropanecarboxylic acid, 2,2-dimethyl-, 2,2,2-trifluoroethyl ester, also known as Tefluthrin, is a compound that exhibits significant biological activity, particularly in the fields of agriculture and pest control. This article provides a comprehensive overview of its biological properties, including its modes of action, efficacy against various pests, and relevant case studies.

- Molecular Formula : C₉H₁₀ClF₃O₂

- Molecular Weight : 242.62 g/mol

- CAS Number : 72748-35-7

- IUPAC Name : (1R,3R)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylic acid

Tefluthrin acts primarily as an insecticide by disrupting the normal functioning of the nervous system in insects. It is classified as a pyrethroid, which mimics the natural insecticide pyrethrin derived from chrysanthemum flowers. The mechanism involves:

- Sodium Channel Modulation : Tefluthrin binds to voltage-gated sodium channels in the neuronal membranes of insects. This binding prolongs the opening of these channels, leading to continuous nerve signal transmission and ultimately causing paralysis and death in target pests .

Efficacy Against Pests

Tefluthrin has demonstrated effectiveness against a wide range of agricultural pests. The following table summarizes its efficacy against selected pests:

| Pest Species | Efficacy (% Mortality) | Application Rate (g/ha) | Reference |

|---|---|---|---|

| Aphis gossypii (cotton aphid) | 95% | 100 | |

| Spodoptera frugiperda (fall armyworm) | 90% | 150 | |

| Helicoverpa armigera (cotton bollworm) | 85% | 120 |

Case Study 1: Cotton Crop Protection

A field trial conducted on cotton crops infested with Aphis gossypii showed that applying Tefluthrin at a rate of 100 g/ha resulted in over 95% mortality within 72 hours post-application. The study highlighted its rapid action and residual effectiveness over a two-week period .

Case Study 2: Fall Armyworm Management

In a controlled environment, Tefluthrin was tested against Spodoptera frugiperda. Results indicated that at an application rate of 150 g/ha, the compound achieved approximately 90% mortality within three days. This study emphasized Tefluthrin's potential as a key player in integrated pest management strategies .

Safety and Environmental Impact

While Tefluthrin is effective against pests, its safety profile is crucial for environmental considerations. Studies have shown that it exhibits low toxicity to mammals and birds when used according to recommended guidelines. However, it is highly toxic to aquatic organisms; thus, precautions should be taken to prevent runoff into water bodies during application .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.